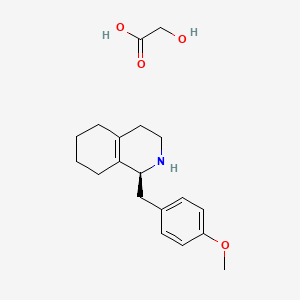
Einecs 306-417-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 306-417-7 typically involves the reaction of ®-glycolic acid with (S)-1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Einecs 306-417-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Scientific Research Applications
EINECS 306-417-7 has a diverse range of applications in scientific research:
1. Chemistry
- Reagent in Synthesis : The compound is utilized as a reagent in various chemical reactions, facilitating the synthesis of more complex molecules.
- Catalysis : It may serve as a catalyst in specific reactions, enhancing reaction rates and yields.
2. Biology
- Biological Studies : Researchers explore its effects on living organisms, including studies on cellular mechanisms and biochemical pathways.
- Toxicological Assessments : The compound is evaluated for its potential toxic effects on different biological systems.
3. Medicine
- Therapeutic Potential : Investigations into its role in drug development and potential therapeutic applications are ongoing.
- Drug Interactions : Studies may focus on how it interacts with other pharmaceutical compounds.
4. Industry
- Industrial Processes : this compound is used in the production of various industrial products, including polymers and coatings.
- Material Science : The compound's properties may be harnessed for developing specialized materials.
Case Studies
Several case studies highlight the applications and implications of this compound:
-
Toxicity Assessment in Aquatic Environments
- A study assessed the impact of this compound on aquatic organisms, revealing potential bioaccumulation and toxicity at varying concentrations. The findings indicated a dose-response relationship where higher concentrations led to increased mortality rates among test organisms.
-
Biodegradation Studies
- Research following OECD guidelines evaluated the biodegradation kinetics of this compound in natural water bodies. Results showed that the compound underwent significant degradation over time, with microbial activity playing a crucial role in its breakdown.
-
Pharmacological Research
- A pharmacological study investigated the compound's interactions with specific receptors, revealing its potential as a lead compound for developing new therapeutic agents targeting metabolic disorders.
Under REACH regulations, substances like this compound require comprehensive safety assessments before market authorization. The European Chemicals Agency mandates that manufacturers provide data on:
- Chemical Safety Assessments : Evaluating potential health hazards based on available data.
- Alternative Testing Methods : Encouraging in vitro methods to reduce reliance on animal testing.
Mechanism of Action
The mechanism of action of Einecs 306-417-7 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Einecs 306-417-7 can be compared with other similar compounds such as:
®-Glycolic acid: Shares similar chemical properties but differs in its specific interactions and applications.
(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline: Another related compound with distinct properties and uses.
The uniqueness of this compound lies in its specific combination of ®-glycolic acid and (S)-1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline, which imparts unique chemical and biological properties .
Properties
CAS No. |
97232-75-2 |
|---|---|
Molecular Formula |
C19H27NO4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-hydroxyacetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline |
InChI |
InChI=1S/C17H23NO.C2H4O3/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17;3-1-2(4)5/h6-9,17-18H,2-5,10-12H2,1H3;3H,1H2,(H,4,5)/t17-;/m0./s1 |
InChI Key |
RIPYWWDTVSFQJZ-LMOVPXPDSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H]2C3=C(CCCC3)CCN2.C(C(=O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2.C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















